AW8Pep3VZ3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CFT-8634 is a potent and selective degrader of bromodomain-containing protein 9 (BRD9). It is primarily developed for the treatment of cancers that are perturbed by the loss of SMARCB1, such as synovial sarcoma and SMARCB1-null tumors

Preparation Methods

CFT-8634 is synthesized using a series of chemical reactions that involve the formation of a ternary complex with BRD9 and cereblon E3 ligase . The synthetic route includes the following steps:

Formation of the initial compound: This involves the use of high-affinity bioluminescent tags and other reagents to create a compound that can bind to BRD9.

Linker excision: This step involves the removal of specific linkers to enhance the compound’s ability to bind to BRD9.

Final product formation: The final product is obtained through a series of purification and refinement steps to ensure high selectivity and potency.

Chemical Reactions Analysis

CFT-8634 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, which can alter its chemical structure and enhance its binding affinity to BRD9.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can stabilize the compound and improve its efficacy.

Substitution: This reaction involves the replacement of specific atoms or groups within the compound to enhance its selectivity and potency.

Common reagents used in these reactions include high-affinity bioluminescent tags, cereblon E3 ligase, and other specialized chemicals. The major products formed from these reactions are highly selective and potent degraders of BRD9 .

Scientific Research Applications

CFT-8634 has several scientific research applications, including:

Chemistry: It is used to study the degradation of specific proteins and the effects of protein degradation on cellular processes.

Biology: It is used to investigate the role of BRD9 in various biological processes and its involvement in cancer progression.

Mechanism of Action

CFT-8634 exerts its effects by inducing the formation of a ternary complex with BRD9 and cereblon E3 ligase . This complex leads to the ubiquitination and subsequent degradation of BRD9 in the proteasome . The degradation of BRD9 disrupts its role in the non-canonical SWI/SNF complex, which is essential for the proliferation of SMARCB1-perturbed cancers . This mechanism translates to significant and dose-dependent anti-tumor activity in preclinical models .

Comparison with Similar Compounds

CFT-8634 is unique in its high selectivity and potency as a BRD9 degrader. Similar compounds include:

BRD4 inhibitors: These compounds target the bromodomain-containing protein 4 (BRD4) but are less selective and potent compared to CFT-8634.

BRD7 inhibitors: These compounds target the bromodomain-containing protein 7 (BRD7) but have limited efficacy in SMARCB1-perturbed cancers.

Other BRD9 degraders: These compounds have similar mechanisms of action but are less selective and potent compared to CFT-8634.

CFT-8634 stands out due to its high selectivity for BRD9 and its significant anti-tumor activity in preclinical models .

Properties

CAS No. |

2704617-96-7 |

|---|---|

Molecular Formula |

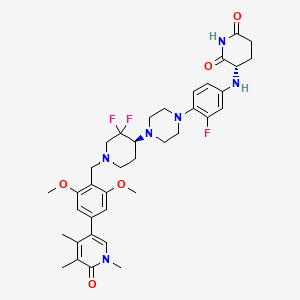

C37H45F3N6O5 |

Molecular Weight |

710.8 g/mol |

IUPAC Name |

(3S)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione |

InChI |

InChI=1S/C37H45F3N6O5/c1-22-23(2)36(49)43(3)19-26(22)24-16-31(50-4)27(32(17-24)51-5)20-44-11-10-33(37(39,40)21-44)46-14-12-45(13-15-46)30-8-6-25(18-28(30)38)41-29-7-9-34(47)42-35(29)48/h6,8,16-19,29,33,41H,7,9-15,20-21H2,1-5H3,(H,42,47,48)/t29-,33-/m0/s1 |

InChI Key |

GNRGNRCQXHMQQV-ZQAZVOLISA-N |

Isomeric SMILES |

CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CN3CC[C@@H](C(C3)(F)F)N4CCN(CC4)C5=C(C=C(C=C5)N[C@H]6CCC(=O)NC6=O)F)OC)C)C |

Canonical SMILES |

CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CN3CCC(C(C3)(F)F)N4CCN(CC4)C5=C(C=C(C=C5)NC6CCC(=O)NC6=O)F)OC)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.